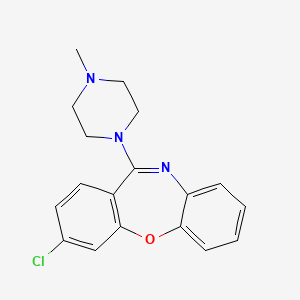

Loxapine related compound A

Description

Nomenclature and Definitive Structural Identity

Loxapine (B1675254) Related Compound A is chemically identified as 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] synzeal.comscispace.comoxazepine. synzeal.comchemblink.compharmaffiliates.com It is recognized by the United States Pharmacopeia (USP) under this name. synzeal.comsigmaaldrich.comcymitquimica.com The compound is structurally similar to the active pharmaceutical ingredient (API) Loxapine, which is chemically named 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f] synzeal.comscispace.comoxazepine. nih.gov

Key identifiers for Loxapine Related Compound A are cataloged in the following table:

| Identifier | Value |

| Chemical Name | 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] synzeal.comscispace.comoxazepine synzeal.comchemblink.compharmaffiliates.com |

| CAS Number | 3454-96-4 synzeal.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₁₈H₁₈ClN₃O synzeal.comsigmaaldrich.comcymitquimica.com |

| Molecular Weight | 327.81 g/mol synzeal.comsigmaaldrich.comcymitquimica.com |

| Synonyms | Loxapine USP Related Compound A synzeal.com |

Role as a Pharmaceutical Impurity and Related Substance

Loxapine Related Compound A is classified as a known impurity of Loxapine. scispace.com The presence of impurities in a pharmaceutical product, even in small quantities, can be a critical concern. This particular compound is listed as a related substance in the United States Pharmacopeia, indicating its regulatory relevance. sigmaaldrich.com

Its formation can occur during the synthesis of Loxapine or as a degradation product. scispace.com Research has demonstrated that Loxapine can degrade to form Loxapine Related Compound A under specific stress conditions. scispace.comresearchgate.net In particular, forced degradation studies have shown that significant degradation of Loxapine succinate (B1194679) occurs under acidic (1N HCl) and basic (0.1N NaOH) conditions, leading to the formation of Loxapine Related Compound A. scispace.com The compound remains relatively stable under oxidative, thermal, and photolytic stress. scispace.comresearchgate.net

Significance in Pharmaceutical Chemistry and Drug Product Quality

The control of impurities is a fundamental aspect of pharmaceutical chemistry and is essential for ensuring the quality, safety, and efficacy of a drug product. The presence of Loxapine Related Compound A must be monitored and controlled within acceptable limits in both the Loxapine drug substance and the final drug product. Its status as a USP-specified impurity underscores its importance in quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and during the commercial production of Loxapine. synzeal.com

The development of robust analytical methods is crucial for the detection and quantification of such impurities. These methods must be stability-indicating, meaning they can accurately measure the drug substance in the presence of its impurities and degradation products. scispace.comresearchgate.net The validation of such methods in accordance with International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, and reliability for routine analysis in quality control laboratories. scispace.cominnovareacademics.in

Detailed Research Findings

Significant research has been conducted to develop and validate analytical methods for the determination of Loxapine and its related substances, including Loxapine Related Compound A. One such study detailed a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. scispace.cominnovareacademics.in

The study utilized a C18 Purospher star column with a mobile phase composed of water, methanol (B129727), triethylamine (B128534), and tetrahydrofuran (B95107) (50:40:1:10 v/v/v/v). scispace.cominnovareacademics.in The method demonstrated good resolution between Loxapine succinate and Loxapine Related Compound A. scispace.com

Forced Degradation Study Results:

The following table summarizes the results from a forced degradation study on a Loxapine succinate drug product, indicating the conditions under which Loxapine Related Compound A is formed.

| Stress Condition | Parameters | Results |

| Acid Hydrolysis | 1N HCl, Room Temperature, 5 hours | Significant degradation of Loxapine and formation of Loxapine Related Compound A observed. scispace.com |

| Base Hydrolysis | 0.1N NaOH, Room Temperature, 5 hours | Significant degradation of Loxapine and formation of Loxapine Related Compound A observed. scispace.com |

| Oxidative Degradation | 30% H₂O₂, Room Temperature, 5 hours | Loxapine was found to be almost stable. scispace.com |

| Thermal Degradation | 85°C, 7 days | Loxapine was found to be almost stable. scispace.comijpsr.com |

| Photolytic Degradation | 1.2 million lux hours, 200 watt h/m² | Loxapine was found to be almost stable. scispace.com |

HPLC Method Validation Data:

Key validation parameters for the quantification of Loxapine Related Compound A from the aforementioned study are presented below.

| Validation Parameter | Result |

| Limit of Detection (LOD) | 0.225 µg/ml scispace.com |

| Limit of Quantitation (LOQ) | 0.75 µg/ml scispace.com |

| Linearity (Correlation Coefficient, r²) | 0.999 scispace.com |

| Relative Response Factor (RRF) | 2.685 scispace.com |

These findings highlight the importance of controlling pH during the manufacturing and storage of Loxapine products to prevent the formation of this impurity. The validated analytical method provides a reliable tool for ensuring product quality.

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCGOIPOXRVZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-96-4 | |

| Record name | 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-11-(4-METHYLPIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B493L6YTDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformation Mechanisms

Formation during Synthetic Routes of Loxapine (B1675254) and Analogues

The synthesis of Loxapine, a dibenzoxazepine (B10770217) derivative, is a multi-step process that can inadvertently lead to the formation of related impurities, including Loxapine related compound A. wikipedia.orgnih.gov While specific details of commercial synthetic routes are often proprietary, general pathways have been described in scientific literature.

One common approach to synthesizing the dibenzoxazepine core involves the cyclization of a substituted aminophenoxy-benzoic acid derivative. Variations in reaction conditions, such as temperature, reaction time, and the presence of catalysts, can influence the formation of byproducts.

Loxapine related compound A is characterized by a chlorine atom at the 3-position of the dibenzo[b,f] ontosight.aisigmaaldrich.comoxazepine ring system. In contrast, the active pharmaceutical ingredient, Loxapine, has the chlorine atom at the 8-position. lgcstandards.comwikipedia.org This positional isomerism suggests that the formation of Loxapine related compound A likely arises from the use of starting materials or intermediates where the chlorine substituent is located at a different position on the aromatic ring.

For instance, a plausible route for the inadvertent synthesis of Loxapine related compound A could involve a starting material such as 2-(2-amino-4-chlorophenoxy)benzoic acid. The subsequent cyclization and introduction of the methylpiperazine side chain would lead to the formation of the 3-chloro isomer.

The table below outlines a hypothetical comparison of starting materials that could lead to the formation of Loxapine versus Loxapine related compound A.

| Product | Potential Precursor 1 | Potential Precursor 2 |

| Loxapine | 2-(2-Aminophenoxy)-5-chlorobenzoic acid | 2-Amino-5-chlorophenol |

| Loxapine Related Compound A | 2-(2-Amino-4-chlorophenoxy)benzoic acid | 2-Amino-4-chlorophenol |

It is crucial for pharmaceutical manufacturers to control the isomeric purity of their starting materials and intermediates to minimize the formation of such related compounds.

Chemical Derivatization for Analytical and Reference Standard Purposes

The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring safety and efficacy. Loxapine related compound A is recognized as a potential impurity in Loxapine drug substances and products. scispace.comresearchgate.net As such, the availability of a well-characterized reference standard for Loxapine related compound A is essential for analytical method development and validation. synzeal.comaquigenbio.com

Chemical synthesis is employed to produce highly pure Loxapine related compound A to serve as a reference standard. klivon.com This involves a dedicated synthetic route designed to yield the 3-chloro isomer specifically. The synthesis would likely mirror the general principles of Loxapine synthesis but would utilize starting materials with the chlorine atom in the appropriate position to generate the desired compound.

Furthermore, derivatization techniques may be employed for analytical purposes. For instance, the creation of deuterated analogs of Loxapine related compound A, such as Loxapine USP Related Compound A-D3, can be valuable for use as internal standards in mass spectrometry-based assays. synzeal.com These isotopically labeled compounds have the same chemical properties as their non-labeled counterparts but can be distinguished by their mass, allowing for more accurate quantification in complex matrices.

Elucidation of Precursor-Product Relationships in Manufacturing Processes

Understanding the precursor-product relationships within the Loxapine manufacturing process is fundamental to controlling the impurity profile of the final drug product. The presence of Loxapine related compound A is a direct consequence of the specific precursors and intermediates used in the synthesis.

Process analytical technology (PAT) and other advanced analytical techniques are employed to monitor the reaction progress and identify the formation of impurities in real-time. By analyzing samples at various stages of the manufacturing process, chemists can identify the specific step at which Loxapine related compound A is formed.

For example, if the synthesis starts with a mixture of chloro-substituted aminophenols, the resulting intermediates will also be a mixture of isomers. This isomeric impurity can then carry through the subsequent reaction steps, ultimately leading to the presence of Loxapine related compound A in the final product.

To mitigate this, stringent quality control measures are implemented for all raw materials and intermediates. This includes the use of highly specific analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify isomeric impurities. scispace.comxjtu.edu.cnnih.gov By ensuring the purity of the precursors, manufacturers can control the formation of Loxapine related compound A and ensure that the final drug product meets the required quality standards.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating Loxapine (B1675254) related compound A from the active pharmaceutical ingredient (API), loxapine, and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Loxapine related compound A. scispace.com Method development focuses on achieving adequate resolution between loxapine, its related compound A, and other potential impurities.

A validated stability-indicating HPLC method has been reported for the determination of loxapine succinate (B1194679) and Loxapine related compound A in capsule dosage forms. scispace.com This method demonstrates linearity, accuracy, and precision. The linearity of the method for Loxapine related compound A was established over a concentration range from the limit of quantitation (LOQ) to 150% of the specification level, showing a correlation coefficient (r²) of more than 0.990. scispace.com

The limit of detection (LOD) and limit of quantitation (LOQ) for Loxapine related compound A were determined to be 0.225 µg/ml and 0.75 µg/ml, respectively, based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. scispace.com

Table 1: Linearity Data for Loxapine Related Compound A by HPLC scispace.com

| Concentration (µg/ml) | Peak Area |

| 0.75 | 12,089 |

| 1.50 | 53,989 |

| 2.40 | 96,094 |

| 3.00 | 120,872 |

| 3.60 | 141,087 |

| 4.50 | 182,564 |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC, with its use of smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. nih.gov A green analytical UPLC method has been developed for the quantification of loxapine and its impurities, which is also applicable to Loxapine related compound A. rasayanjournal.co.in This method emphasizes the use of more environmentally friendly solvents.

The UPLC systems provide higher resolution and sensitivity, which is crucial for the detection and quantification of impurities at low levels. nih.gov These methods are scalable and can be adapted for the isolation of impurities for further characterization. aquigenbio.com

Column Chemistry and Mobile Phase Optimization for Resolution

The choice of column chemistry and mobile phase composition is critical for achieving the desired separation of Loxapine related compound A from loxapine.

In HPLC methods, C18 columns, such as the Purospher STAR (250 mm × 4.6 mm, 5 µm particle size), have been successfully used. scispace.com A mobile phase consisting of a mixture of water, methanol (B129727), triethylamine (B128534), and tetrahydrofuran (B95107) (50:40:1:10 v/v/v/v) has been employed to achieve good resolution. scispace.com Other methods have utilized C8 columns with a mobile phase of acetonitrile (B52724) and water containing triethylamine at a specific pH. nih.gov

For UPLC methods, columns such as the Waters Acquity UPLC® HSS C18 (2.1mm × 100mm, 1.8µm) are employed. rasayanjournal.co.in A mobile phase composed of ethanol, 0.1M formic acid in water, and water (50:20:30 v/v) at a pH of 4.8 has been shown to provide adequate resolution. rasayanjournal.co.in The optimization of the mobile phase, including the use of additives like formic acid or triethylamine, is essential for controlling peak shape and retention times. nih.govaquigenbio.com

Table 2: Chromatographic Conditions for Loxapine Related Compound A Analysis

| Parameter | HPLC Method scispace.com | UPLC Method rasayanjournal.co.in |

| Column | Purospher STAR C18 (250 x 4.6 mm, 5 µm) | Waters Acquity UPLC® HSS C18 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Water:Methanol:Triethylamine:Tetrahydrofuran (50:40:1:10) | Ethanol:0.1M Formic Acid in Water:Water (50:20:30) |

| Flow Rate | 1.0 ml/min | 0.75 mL/min |

| Detection | UV at 254 nm | UV at 265 nm |

| Column Temp. | 30°C | Not Specified |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of Loxapine related compound A. rasayanjournal.co.in The technique provides information on the molecular weight and elemental composition of the compound.

For Loxapine related compound A (C₁₈H₁₈ClN₃O), the expected molecular weight is approximately 327.81 g/mol . klivon.comlgcstandards.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which aids in confirming the molecular formula. rasayanjournal.co.in

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a unique fingerprint of fragment ions is produced, which allows for unambiguous structural confirmation. While specific fragmentation data for Loxapine related compound A is not detailed in all public literature, the principles of fragmentation analysis applied to loxapine and its other degradation products are directly applicable. rasayanjournal.co.in

Spectroscopic Techniques for Structural Information

Spectroscopic techniques provide valuable information about the chemical structure of Loxapine related compound A.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds.

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for the characterization of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and their impurities. researchgate.neteuropeanpharmaceuticalreview.com Its ability to provide detailed information about molecular vibrations makes it highly suitable for identifying specific chemical structures and polymorphic forms. researchgate.neteuropeanpharmaceuticalreview.com

In the context of loxapine and its related substances, Raman spectroscopy is employed to elucidate structure-activity relationships and to monitor the polymorphic state of the API during manufacturing processes. researchgate.net While specific Raman spectral data for Loxapine related compound A is not extensively available in public literature, FT-Raman spectroscopy has been utilized in the analysis of a broad range of forensic drugs, which includes the parent compound, loxapine succinate. nih.govthermofisher.com For such analyses, spectra are typically collected using an Nd:YVO4 laser at an excitation wavelength of 1064 nm. thermofisher.com The technique's utility in analyzing samples directly through packaging like plastic bags and glass containers highlights its practical advantages in forensic and quality control settings. thermofisher.com The characterization of different crystalline forms of loxapine has been successfully performed using Raman spectroscopy, indicating its potential for identifying and differentiating impurities like Loxapine related compound A, which may exist in different solid-state forms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the chemical environment of individual atoms within a molecule. For Loxapine related compound A, both ¹H NMR and ¹³C NMR have been used for its definitive identification. uni-regensburg.de

Research has provided specific chemical shift data for Loxapine related compound A, confirming its structure as 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] rasayanjournal.co.innih.govoxazepine. uni-regensburg.de The analysis is typically performed in a deuterated solvent, such as Chloroform-d (CDCl₃). uni-regensburg.de The proton and carbon signals are assigned to the specific atoms within the dibenzoxazepine (B10770217) core, the chloro-substituent, and the methylpiperazinyl side chain, allowing for complete structural confirmation.

| Nucleus | Chemical Shift (δ) ppm |

|---|---|

| ¹H-NMR (300 MHz) | 7.30 (s, 1H) |

| 7.27 (m, 2H) | |

| 7.18 (d, J = 10.4Hz, 1H) | |

| 7.10 – 7.01 (m, 3H) | |

| 3.60 (bs, 4H) | |

| 2.60 (bs, 4H) | |

| 2.41 (s, 3H) | |

| ¹³C-NMR (75 MHz) | 161.10 (Cquat) |

| 159.37 (Cquat) |

Hyphenated Analytical Approaches (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the separation, detection, and quantification of pharmaceutical impurities, even at trace levels. researchgate.net These methods offer high sensitivity and selectivity, making them ideal for analyzing complex matrices such as drug formulations and biological samples. researchgate.netwaters.com

Several validated LC-MS/MS methods have been developed for the analysis of loxapine and its related compounds, including impurities. rasayanjournal.co.inresearchgate.netnih.gov These methods are crucial for quality control during the production of Loxapine and for studying its degradation pathways. rasayanjournal.co.inresearchgate.net A typical method involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation, coupled with a mass spectrometer for detection. rasayanjournal.co.inresearchgate.net

The chromatographic separation is often achieved on a C18 column, with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. rasayanjournal.co.inresearchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides the high selectivity and sensitivity needed for quantitative analysis. nih.gov The method is validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) to ensure reliable results. rasayanjournal.co.in For instance, one method demonstrated linearity for loxapine over a range of 1.44–240 ng/mL. waters.com Another study on loxapine and its impurities reported a correlation coefficient greater than 0.999 for linearity. rasayanjournal.co.in

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | UPLC / HPLC | rasayanjournal.co.inresearchgate.net |

| Column | Waters Acquity UPLC® HSS C18 (2.1mm × 100mm, 1.8µm) | rasayanjournal.co.in |

| Mobile Phase | Ethanol, 0.1M Formic acid in water, and water (50:20:30 v/v) at pH 4.8 | rasayanjournal.co.in |

| Flow Rate | 0.75 mL/min | rasayanjournal.co.in |

| Detection | UV at 265 nm and MS/MS | rasayanjournal.co.in |

| Mass Spectrometry | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |

| Mass Range Scanned | 10 to 500 m/z | rasayanjournal.co.in |

| Accuracy Range | 86.4% to 109.3% of nominal value | researchgate.net |

| Inter-day Precision (%RSD) | 0.0% to 13.8% | researchgate.net |

Analytical Method Validation and Qualification

Specificity and Resolution from Parent Drug and Other Impurities

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the analysis of Loxapine (B1675254), it is crucial that the method can distinguish Loxapine Related Compound A from the active pharmaceutical ingredient (API), Loxapine, and any other potential impurities.

A stability-indicating reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of Loxapine Succinate (B1194679) and Loxapine Related Compound A. researchgate.netinnovareacademics.in The method demonstrates specificity through the effective separation of Loxapine and its related compound A from degradation products formed under various stress conditions, including acid and base hydrolysis, oxidative, thermal, and photolytic degradation. researchgate.netscispace.com The resolution, a measure of the degree of separation between two peaks in a chromatogram, between Loxapine Succinate and its known and unknown impurities was found to be greater than 2.0. researchgate.netinnovareacademics.inscispace.com This ensures that the peak corresponding to Loxapine Related Compound A is not subject to interference from other components, allowing for accurate quantification. researchgate.net

Linearity and Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For Loxapine Related Compound A, linearity was established by preparing a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification level. researchgate.netscispace.com A graph of concentration versus the corresponding peak area response demonstrated a linear relationship. scispace.com The correlation coefficient (r²) for this relationship was greater than 0.990, indicating a strong linear relationship between concentration and response. scispace.comresearchgate.net One study reported a correlation coefficient of 0.999. researchgate.netinnovareacademics.in

Table 1: Linearity Data for Loxapine Related Compound A

| Concentration Level | Concentration (µg/mL) | Peak Area |

|---|---|---|

| LOQ | 0.75 | Data not specified |

| 50% | Data not specified | Data not specified |

| 100% | Data not specified | Data not specified |

| 150% | Data not specified | Data not specified |

| Correlation Coefficient (r²) | >0.990 scispace.com | |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

The accuracy of the analytical method for Loxapine Related Compound A was confirmed by spiking the test sample with the impurity at various concentration levels: LOQ, 50%, 100%, and 150% of the specification level. scispace.com The study was performed in triplicate, and the recovery of the spiked impurity was calculated. scispace.com The recoveries were found to be within the acceptable range of 90% to 110%, which is in accordance with ICH guidelines. scispace.com

Method precision was evaluated by analyzing six separate preparations of the sample solution. The relative standard deviation (%RSD) of the results was found to be within the acceptable limits, demonstrating the precision of the method. scispace.com

Table 2: Accuracy (Recovery) Data for Loxapine Related Compound A

| Spiking Level | Number of Samples | Mean Recovery (%) | % RSD |

|---|---|---|---|

| LOQ | 3 | 90-110 scispace.com | Data not specified |

| 50% | 3 | 90-110 scispace.com | Data not specified |

| 100% | 3 | 90-110 scispace.com | Data not specified |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Loxapine Related Compound A, the LOD and LOQ were determined by injecting a series of solutions with known decreasing concentrations. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ was established at a signal-to-noise ratio of 10:1. scispace.com

Table 3: LOD and LOQ for Loxapine Related Compound A

| Parameter | Value | Method |

|---|---|---|

| LOD | 0.225 µg/mL scispace.com | Signal-to-Noise Ratio (3:1) scispace.com |

Robustness and System Suitability Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures and is used to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed.

The robustness of the analytical method for Loxapine Related Compound A was evaluated by intentionally varying critical parameters such as the flow rate of the mobile phase, the detection wavelength, and the column temperature. scispace.com The results of these variations were analyzed to ensure that the method remains reliable under these slightly modified conditions. scispace.com

System suitability tests are performed before and during the analysis to ensure the performance of the chromatographic system. Typical system suitability parameters include resolution, tailing factor, theoretical plates, and repeatability of injections. For the analysis of Loxapine and its related compounds, system suitability is ascertained to ensure the effectiveness of the operating system. researchgate.net

Mass Balance Studies in Degradation Processes

Mass balance studies are performed during forced degradation studies to demonstrate that the analytical method is stability-indicating. The principle is that the sum of the decrease in the parent drug concentration and the increase in the concentration of all degradation products should be close to 100%.

For Loxapine, forced degradation studies were conducted under oxidative, thermal, and photolytic stress conditions, which resulted in the formation of Loxapine Related Compound A. researchgate.netscispace.com The mass balance was calculated for all stressed samples and was found to be between 95% and 102%. researchgate.netscispace.com The peak purity of the analyte was also evaluated, and the purity angle was within the purity threshold limit, indicating the homogeneity of the analyte peak. scispace.com This demonstrates that the analytical method can adequately account for the drug and its degradation products. researchgate.netscispace.com

Relative Response Factor (RRF) Determination

The Relative Response Factor (RRF) is used to correct for the difference in detector response between an impurity and the API. This allows for the accurate quantification of the impurity without the need for a reference standard of the impurity for every analysis. The RRF is a ratio of the response of the impurity to the response of the API at the same concentration. pharmaguideline.com

The RRF for Loxapine Related Compound A was established using the slope method, which involves creating calibration curves for both the impurity and the API over a linear range of solutions. scispace.com The RRF was determined to be 2.685. researchgate.netscispace.com This factor is then used in the calculation to determine the concentration of Loxapine Related Compound A in a sample. scispace.com

Impurity Profiling and Quality Control Considerations in Pharmaceutical Development

Development of Impurity Reference Standards and Certified Reference Materials

The accurate identification and quantification of Loxapine (B1675254) Related Compound A hinge on the availability of high-quality reference standards. lgcstandards.com These standards are essential for a variety of analytical applications, including method development and validation, as well as routine quality control (QC) testing. synzeal.comaquigenbio.comsynzeal.com

Several suppliers provide Loxapine Related Compound A as a pharmaceutical reference standard, often produced in accordance with internationally recognized quality management systems like ISO 17025 and ISO 17034. lgcstandards.com These standards are accompanied by a comprehensive Certificate of Analysis, which includes detailed characterization data to ensure compliance with regulatory guidelines. lgcstandards.comaquigenbio.comsynzeal.com The United States Pharmacopeia (USP) also offers a reference standard for Loxapine Related Compound A, intended for use in quality tests and assays specified in its compendia. sigmaaldrich.comontosight.ai

For more specialized analytical needs, such as in pharmacokinetic studies or as internal standards in mass spectrometry-based assays, isotopically labeled versions of the compound, like Loxapine Related Compound A-D3, are also available. synzeal.commedchemexpress.comsynzeal.com These deuterated standards offer higher precision in quantification. medchemexpress.com

The chemical and physical properties of Loxapine Related Compound A are well-documented and crucial for the development of analytical methods.

Table 1: Chemical and Physical Properties of Loxapine Related Compound A

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] lgcstandards.comscispace.comoxazepine | lgcstandards.comaquigenbio.comsynzeal.comsigmaaldrich.comontosight.ai |

| CAS Number | 3454-96-4 | sigmaaldrich.comusp.orgpharmaffiliates.com |

| Molecular Formula | C18H18ClN3O | lgcstandards.comsynzeal.comaquigenbio.comsigmaaldrich.comusp.orgpharmaffiliates.com |

| Molecular Weight | 327.81 g/mol | sigmaaldrich.compharmaffiliates.com |

| Appearance | Pale yellow crystals | gpatindia.com |

| InChI | 1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3 | lgcstandards.comsigmaaldrich.com |

| SMILES | Clc1cc2c(cc1)C(=Nc4c(cccc4)O2)N3CCN(CC3)C | sigmaaldrich.com |

Compliance with International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides a unified set of guidelines for the pharmaceutical industry, ensuring that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. The control of impurities like Loxapine Related Compound A is a key focus of these guidelines.

ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively, are particularly relevant. These guidelines establish thresholds for reporting, identifying, and qualifying impurities. For instance, a developed reverse phase high-performance liquid chromatography (RP-HPLC) method for determining loxapine succinate (B1194679) and its related substances was validated as per ICH guidelines. scispace.comresearchgate.netinnovareacademics.in This validation ensures the method is suitable for its intended purpose of quantifying impurities. scispace.comresearchgate.netinnovareacademics.in

Furthermore, forced degradation studies, a requirement under ICH guidelines, are performed to demonstrate the stability-indicating nature of analytical methods. scispace.cominnovareacademics.inijpsr.com In the case of loxapine, it has been shown to degrade significantly under acid and base stress conditions, while remaining relatively stable under oxidative, thermal, and photolytic conditions. scispace.cominnovareacademics.inijpsr.com The developed analytical methods must be able to resolve the degradation products from the main peak and other impurities like Loxapine Related Compound A. scispace.comresearchgate.netinnovareacademics.in

A thorough QT/QTc study for inhaled loxapine was designed and conducted in accordance with ICH E14 guidelines to assess the potential for delayed cardiac repolarization. nih.gov

Strategies for Impurity Monitoring and Control in Drug Substances and Drug Products

Effective monitoring and control of Loxapine Related Compound A are critical throughout the manufacturing process of loxapine drug substances and products. This involves the use of validated, stability-indicating analytical methods.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for this purpose. scispace.comresearchgate.netinnovareacademics.inrasayanjournal.co.in For example, a stability-indicating RP-HPLC method was developed to determine loxapine succinate and Loxapine Related Compound A in capsule dosage forms. scispace.comresearchgate.netinnovareacademics.in The method demonstrated good resolution between loxapine and its known and unknown impurities. scispace.comresearchgate.net

The accuracy of these methods is often confirmed through spiking studies, where known amounts of Loxapine Related Compound A are added to the drug substance or product to ensure the method can accurately recover it. scispace.comresearchgate.netinnovareacademics.in The linearity of the method is also established to ensure that the response is proportional to the concentration of the impurity over a defined range. scispace.comresearchgate.netinnovareacademics.in

Table 2: Example of Linearity Data for Loxapine Related Compound A

| Concentration (µg/mL) | Peak Area |

|---|---|

| LOQ Level | - |

| 50% Level | - |

| 100% Level | - |

| 150% Level | - |

This table is illustrative. Actual data would be generated during method validation.

The relative response factor (RRF) is another important parameter that is determined to correct for differences in the detector response between the active pharmaceutical ingredient (API) and the impurity. scispace.com For Loxapine Related Compound A, an RRF of 2.685 was established using a slope method. scispace.com

Regulatory Science Aspects of Related Compound Assessment

The regulatory assessment of impurities like Loxapine Related Compound A is a stringent process. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) require comprehensive data on the identification, characterization, and control of impurities. europa.eu

For new drug applications, a full impurity profile is required. This includes information on both known and unknown impurities. scispace.com Loxapine Related Compound A is a known impurity of loxapine and is listed as such in regulatory submissions. ontosight.aiscispace.com The specifications for the drug substance and drug product will include limits for Loxapine Related Compound A. europa.eu

In some cases, if an impurity has potential genotoxicity, further assessment is required. For one of the loxapine API impurities, it was demonstrated that it was not present in the drug substance, alleviating concerns about its genotoxic potential. europa.eu

The entire lifecycle of the drug product is subject to regulatory oversight, from the initial application, which may include a Paediatric Investigation Plan (PIP), to post-market surveillance. europa.eu

Advanced Characterization and Structural Elucidation

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of Loxapine (B1675254) related compound A. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental formula.

Expected High-Resolution Mass Data:

| Parameter | Expected Value |

| Molecular Formula | C18H18ClN3O |

| Exact Mass | 327.1138 |

| Monoisotopic Mass | 327.1138 |

This table is based on the known chemical formula and presents theoretical values.

Beyond confirming the elemental composition, tandem mass spectrometry (MS/MS) provides detailed insights into the compound's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. The fragmentation pattern would be expected to show characteristic losses corresponding to the piperazine (B1678402) ring and other structural motifs of the dibenzo[b,f] nih.govnih.govoxazepine core. However, specific, publicly available high-resolution mass spectrometry and detailed fragmentation analysis data for Loxapine related compound A are not readily found in the scientific literature.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in elucidating the detailed chemical structure of organic molecules. While standard 1H and 13C NMR would confirm the basic carbon-hydrogen framework, advanced NMR techniques are necessary to probe the finer details of stereochemistry and conformation, where applicable.

For a molecule like Loxapine related compound A, which does not possess chiral centers, the focus of advanced NMR studies would be on its conformational dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, helping to define the preferred conformation of the flexible piperazine ring and its orientation relative to the tricyclic system.

Detailed experimental data from advanced NMR studies specifically for Loxapine related compound A are not currently available in the public domain.

Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. nih.govnih.govwikipedia.organton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy.

A successful crystallographic analysis of Loxapine related compound A would provide definitive information on:

Bond lengths and angles.

The planarity of the dibenzo[b,f] nih.govnih.govoxazepine ring system.

The conformation of the piperazine ring (e.g., chair, boat).

Intermolecular interactions in the crystal lattice.

Despite the power of this technique, there are no publicly available reports of the crystal structure of Loxapine related compound A. The successful application of this method is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge.

Future Research Directions and Methodological Advancements

Application of Green Analytical Chemistry Principles in Analysis

The analysis of pharmaceutical impurities, including Loxapine (B1675254) related compound A, traditionally relies on methods like high-performance liquid chromatography (HPLC), which often use significant quantities of hazardous organic solvents. nrigroupindia.comscispace.com Green Analytical Chemistry (GAC) is an emerging philosophy that aims to make analytical procedures more environmentally friendly by reducing or eliminating hazardous substances and minimizing waste and energy consumption. nrigroupindia.combiotech-asia.org

Research Findings: The core principles of GAC involve strategies such as replacing toxic solvents, miniaturizing procedures, and automating processes to reduce reagent consumption. biotech-asia.orgnih.gov For the analysis of Loxapine related compound A, which is typically performed using a reversed-phase HPLC method with a mobile phase containing acetonitrile (B52724) and methanol (B129727), GAC presents several avenues for improvement. scispace.comaustinpublishinggroup.com Research in GAC focuses on substituting these toxic solvents with greener alternatives like ethanol, isopropanol, or even superheated water, which are less harmful to the environment and analysts. austinpublishinggroup.comresearchgate.net The development of analytical methods that are both eco-friendly and compliant with regulatory standards is a key objective. austinpublishinggroup.comresearchgate.net The goal is to create methods that maintain or improve analytical performance while significantly reducing the environmental footprint of pharmaceutical quality control. nrigroupindia.comresearchgate.net

Interactive Table: Comparison of Traditional and Green Analytical Approaches

| Parameter | Traditional HPLC Method | Green Analytical Chemistry (GAC) Approach |

|---|---|---|

| Solvents | Acetonitrile, Methanol, Tetrahydrofuran (B95107) scispace.com | Ethanol, Isopropanol, Superheated Water, Ionic Liquids austinpublishinggroup.com |

| Environmental Impact | High (toxic waste generation) nrigroupindia.com | Low (reduced hazardous waste) biotech-asia.org |

| Analyst Safety | Higher risk due to toxic fume exposure researchgate.net | Improved safety with less hazardous reagents nrigroupindia.com |

| Waste Management | Requires costly special treatment austinpublishinggroup.com | Simpler and more cost-effective waste disposal researchgate.net |

| Goal | Accuracy and Reproducibility scispace.com | Sustainability, Safety, and Efficiency biotech-asia.org |

Development of Predictive Models for Impurity Formation

Understanding the pathways through which impurities like Loxapine related compound A are formed is essential for their control. Future research is moving beyond simple detection to the development of predictive models that can anticipate impurity formation under various conditions. These models are built on a deep understanding of the drug's degradation pathways and the manufacturing process.

Research Findings: Impurities can originate from starting materials, intermediates, by-products, or degradation products. aquigenbio.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential impurities. scispace.comresearchgate.net For instance, loxapine succinate (B1194679) has been shown to degrade significantly under acidic and basic hydrolytic conditions. scispace.comresearchgate.net By identifying the products formed under this stress, researchers can elucidate the chemical reactions leading to impurity generation. This information, combined with data on how process parameters (e.g., temperature, pH, catalysts) influence these reactions, can be used to build mathematical models. acs.org These models can then predict the likelihood and level of Loxapine related compound A formation, enabling chemists to proactively adjust and optimize the synthesis and purification processes to minimize its presence in the final product. mjpms.in

Interactive Table: Key Inputs for Predictive Impurity Modeling

| Model Input Category | Specific Parameters | Rationale |

|---|---|---|

| Drug Substance Properties | Chemical structure, pKa, solubility, solid-state form | Determines inherent stability and reactivity. |

| Forced Degradation Data | Hydrolysis, oxidation, photolysis, thermal stress results scispace.com | Identifies potential degradation pathways and products. |

| Manufacturing Process Parameters | Reagents, catalysts, solvents, temperature, reaction time mjpms.in | Pinpoints specific steps where the impurity may be formed. |

| Storage Conditions | Temperature, humidity, light exposure mjpms.in | Predicts impurity formation over the product's shelf-life. |

Integration of High-Throughput Screening for Impurity Detection

High-Throughput Screening (HTS) is a powerful technology that uses automation and robotics to rapidly test thousands of different conditions. bmglabtech.com While traditionally used in drug discovery to identify "hits," its application is expanding to pharmaceutical process development, including impurity analysis. bmglabtech.comrsc.org

Research Findings: HTS can be a transformative tool for managing Loxapine related compound A. It allows for the rapid screening of a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures) to identify an experimental space where the formation of this impurity is minimized. acs.org Furthermore, HTS can be used to efficiently screen for materials and methods to remove the impurity, such as testing a large array of adsorbents. rsc.org The major bottleneck in HTS is often the analysis time. acs.org However, advances in ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have enabled the analysis of a 96-well plate in under 30 minutes, making HTS a viable strategy for process optimization and impurity control. acs.orgrsc.org It is important to be aware that inorganic impurities, such as trace metals from catalysts, can sometimes cause false-positive results in HTS assays. researchgate.netnih.gov

Interactive Table: HTS Applications for Impurity Control

| HTS Application | Objective | Enabling Technology |

|---|---|---|

| Reaction Optimization | Minimize the formation of Loxapine related compound A. acs.org | Microplate-based reaction screening, automated liquid handlers. bmglabtech.com |

| Purification Development | Identify the most effective adsorbents or crystallization conditions for removal. rsc.org | Microplate screening kits for adsorbents. rsc.org |

| Rapid Impurity Detection | Quickly quantify impurity levels across many samples. | UPLC-MS, Multiple Injection in a Single Experimental Run (MISER) analysis. rsc.org |

Role in Pharmaceutical Manufacturing Process Optimization

The ultimate goal of studying an impurity like Loxapine related compound A is to enhance the pharmaceutical manufacturing process. Effective impurity control is not just a regulatory requirement but a cornerstone of modern, efficient, and safe drug production. aquigenbio.comchemicea.com

Research Findings: Impurity profiling provides invaluable feedback for process chemists. mjpms.in By identifying and understanding the origin of Loxapine related compound A, manufacturers can refine synthetic routes and improve purification techniques. aquigenbio.commjpms.in This iterative process of analysis and modification leads to a more robust and efficient manufacturing process. mjpms.in Optimizing the process to control impurities results in a higher quality Active Pharmaceutical Ingredient (API), reduces batch failures, and lowers production costs. aquigenbio.com Ultimately, a deep understanding of impurity formation and control, guided by advanced analytical techniques, is integral to the Quality by Design (QbD) paradigm, which aims to build quality into the product from the earliest stages of development. biotech-asia.org

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Loxapine Related Compound A in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimized parameters such as a mobile phase of phosphate buffer and acetonitrile (70:30 v/v), a C18 column, and UV detection at 254 nm. Method validation should include sensitivity parameters like a limit of detection (LOD) of 0.225 µg/mL (S/N ≥ 4) and a limit of quantification (LOQ) of 0.75 µg/mL (S/N ≥ 12) . Additional characterization via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is essential to confirm structural identity .

Q. What spectroscopic and chromatographic data are essential for characterizing Loxapine Related Compound A?

Key data include:

- UV-Vis spectra : To confirm absorption maxima (e.g., 254 nm) and purity.

- Chromatographic retention times : To differentiate it from the parent drug (Loxapine Succinate) and other impurities.

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., m/z 327.2 for the protonated ion).

- NMR : To resolve structural ambiguities, particularly distinguishing positional isomers .

Q. How should researchers document the synthesis and purification steps of Loxapine Related Compound A to ensure reproducibility?

Provide detailed protocols for:

- Synthetic routes : Include reaction conditions (temperature, solvent, catalysts) and intermediate characterization.

- Purification methods : Specify column chromatography parameters (e.g., silica gel, eluent ratios) or recrystallization solvents.

- Purity validation : Report HPLC peak homogeneity (>98%) and residual solvent analysis .

Advanced Research Questions

Q. How can researchers optimize the sensitivity of HPLC methods for detecting Loxapine Related Compound A in complex biological matrices?

Strategies include:

- Sample preparation : Solid-phase extraction (SPE) to reduce matrix interference.

- Mobile phase adjustment : Use ion-pairing agents (e.g., trifluoroacetic acid) to enhance peak resolution.

- Column selection : Sub-2µm particle columns for ultra-HPLC (UHPLC) to improve sensitivity and reduce run time .

- Validation : Include spike-recovery tests in plasma/urine (target: 85–115% recovery) .

Q. How to address discrepancies in the quantification of Loxapine Related Compound A when using different detection systems (e.g., UV vs. MS)?

- Matrix effects : In MS, ion suppression/enhancement can alter signal intensity. Use isotope-labeled internal standards (e.g., deuterated analogs) for correction.

- Detection specificity : UV may co-elute with interfering compounds, whereas MS/MS provides selective multiple reaction monitoring (MRM). Validate methods using both techniques in parallel for cross-comparison .

Q. What strategies are effective in isolating Loxapine Related Compound A from its parent drug and other impurities during synthesis?

- Chromatographic separation : Use gradient elution in HPLC to resolve closely related compounds.

- pH-controlled extraction : Exploit differences in pKa values between the parent drug and impurities for selective partitioning.

- Crystallization : Optimize solvent polarity to isolate the compound in high purity (>99%) .

Q. In pharmacological studies, how does the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) affect the bioactivity assays of Loxapine Related Compound A?

Divalent cations can modulate ion channel activity (e.g., Slack potassium channels). For example, in Na⁺-free buffers with 2 mM Ca²⁺/Mg²⁺, Loxapine exhibits an EC50 of 23.45 µM, whereas cation-free buffers disrupt concentration-response curves. Always standardize buffer composition to ensure assay reproducibility .

Q. How can researchers validate the stability of Loxapine Related Compound A under varying storage conditions?

Conduct accelerated stability studies:

- Temperature/humidity stress : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Photostability : Expose to UV light (1.2 million lux-hours) and assess changes in peak area.

- Solution stability : Test in aqueous buffers (pH 3–9) to identify optimal storage conditions .

Methodological Guidelines

- Data contradiction analysis : Compare results across multiple detection systems (e.g., UV, MS) and statistical models (e.g., Grubbs’ test for outliers). Replicate experiments in independent labs to confirm findings .

- Literature review : Use PubMed/Google Scholar with search terms like "(Loxapine Related Compound A) AND (quantification OR stability)" to identify method-specific studies .

- Ethical reporting : Disclose all conflicts of interest and raw data in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.